molecular formula C23H32N2O3S B255376 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Katalognummer: B255376
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: XYNKIAVYYAXRIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with sulfonyl and methoxyphenyl groups

Eigenschaften

Molekularformel

C23H32N2O3S

Molekulargewicht

416.6 g/mol

IUPAC-Name

1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3

InChI-Schlüssel

XYNKIAVYYAXRIA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Kanonische SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine.

    Reduction: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfanyl]-4-(2-methoxyphenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl and methoxyphenyl groups can influence its binding affinity and specificity, while the piperazine ring can modulate its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine
  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine

Uniqueness

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.